

AZD0156: A Technical Overview of its Function in Disrupting DNA Damage Repair

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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740

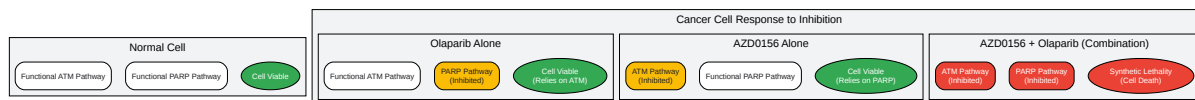
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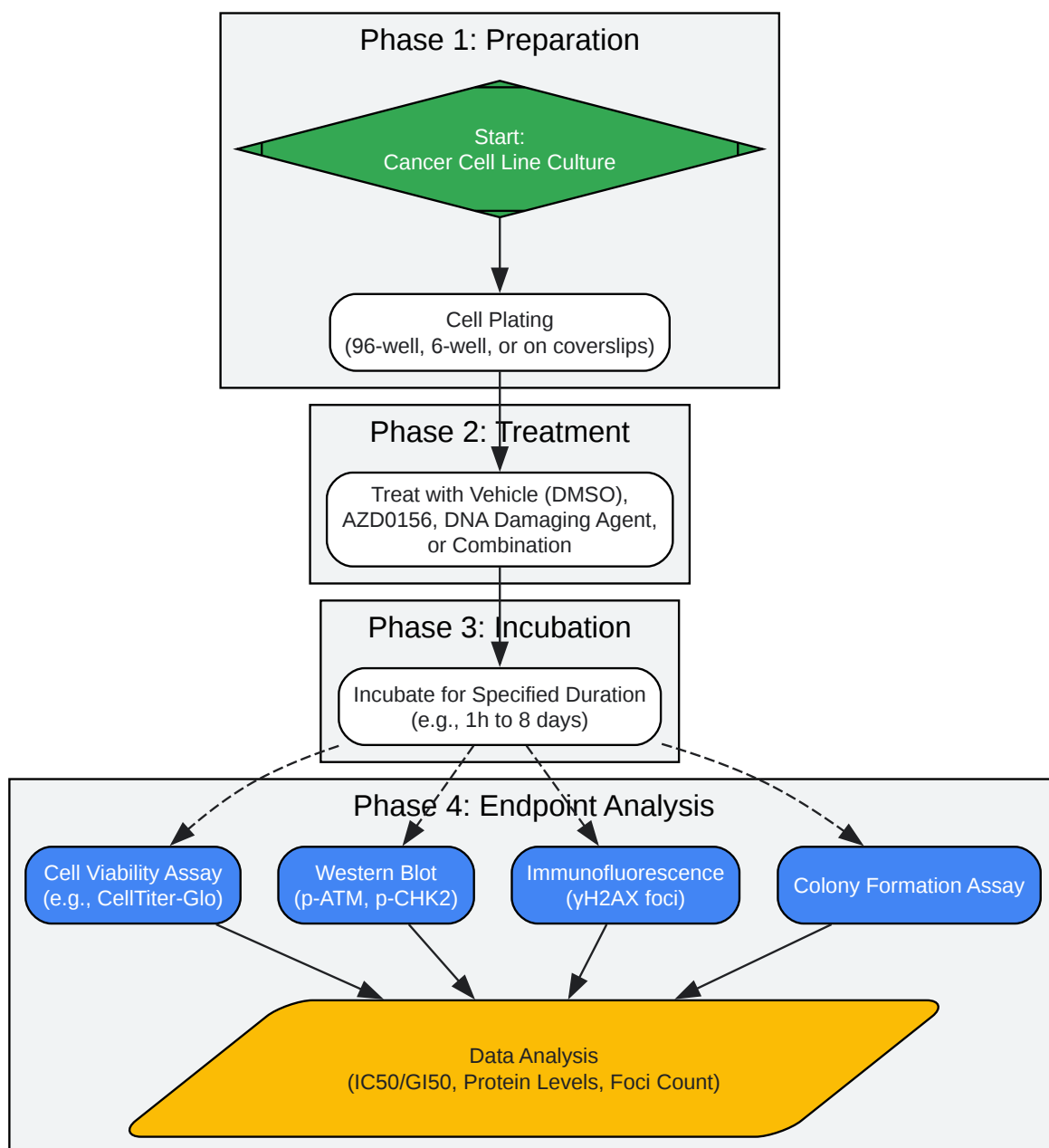
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on **AZD0156**, a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. It outlines the core mechanism of action, summarizes key preclinical quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its function as a disruptor of the DNA damage response (DDR).

Core Mechanism of Action: Inhibition of the ATM Signaling Cascade

AZD0156 is an orally bioavailable inhibitor that targets the ATM kinase, a critical mediator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM is a serine/threonine protein kinase that is activated by DSBs, initiating a signaling cascade that coordinates cell cycle checkpoint activation, DNA repair, and apoptosis[1][3][4]. By binding to and inhibiting the kinase activity of ATM, **AZD0156** effectively abrogates this response[1]. This disruption prevents the phosphorylation of downstream ATM substrates, such as CHK2, RAD50, and H2AX, thereby preventing DNA damage checkpoint activation and impairing the repair of cytotoxic DSBs[2][5]. This mechanism not only induces apoptosis in tumor cells that overexpress ATM but also sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies[1].





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